molecular formula C14H19NO4 B6462089 14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol CAS No. 2548987-45-5

14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

Cat. No.: B6462089
CAS No.: 2548987-45-5
M. Wt: 265.30 g/mol
InChI Key: BUGIUDUQSNEKKE-UHFFFAOYSA-N
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Description

This compound features a tricyclic framework comprising a 14-membered ring system with fused oxygen (2-oxa) and nitrogen (6-aza) heteroatoms. Key structural attributes include:

  • Methoxy group at position 14: Enhances lipophilicity and may influence metabolic stability.
  • Methyl group at position 6: Modulates steric effects and electronic properties of the nitrogen atom.
  • Diol groups at positions 3 and 9: Likely critical for hydrogen bonding with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

6-methoxy-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-15-7-6-14(17)10(8-15)12(16)9-4-3-5-11(18-2)13(9)19-14/h3-5,10,12,16-17H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIUDUQSNEKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C(C1)C(C3=C(O2)C(=CC=C3)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Reference(s)
14-Methoxy-6-Methyl-2-Oxa-6-Azatricyclo[8.4.0.0³,⁸]Tetradeca-1(14),10,12-Triene-3,9-Diol (Target) Tricyclo[8.4.0.0³,⁸] (14-membered) 14-OCH₃, 6-CH₃, 3,9-diols Hypothesized GTPase inhibition (untested)
Compound B (9-(4-Nitro-Phenyl)-5,13-Disulfanyl-2-Oxa-4,6,12,14-Tetraazatricyclo[8.4.0.0³,⁸] Analogue) Tricyclo[8.4.0.0³,⁸] (14-membered) 4-NO₂-C₆H₄, 5,13-SH, 7,11-diols Antibacterial activity (Obg GTPase inhibition at 40–100 μM)
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6 Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 4-OCH₃-C₆H₄, 3,7-S, 4(8)-ketone No reported bioactivity; synthetic intermediate
13-[4,5-Bis(Methylsulfanyl)-1,3-Dithiol-2-ylidene]-6-Oxa-3,9,12,14-Tetrathia-Bicyclo[9.3.0] Analogue Bicyclo[9.3.0] (11-membered) Multiple S atoms, methylsulfanyl groups, 6-oxa Structural characterization (no bioactivity reported)
(9R)-10-Methyl-10-Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]Heptadeca-1(16),2(7),3,5,13(17),14-Hexaene-3,4-Diol Tetracyclo[7.7.1.0²,⁷.0¹³,¹⁷] 10-CH₃, 3,4-diols, dibenzoquinoline scaffold Unknown bioactivity; structural similarity to morphine derivatives (unconfirmed)

Key Findings:

Structural Variations and Bioactivity: Nitro vs. Methoxy Groups: Compound B (4-nitro-phenyl) demonstrated antibacterial activity at 40–100 μM, suggesting electron-withdrawing groups like NO₂ may enhance target engagement but increase toxicity risks compared to the target compound’s 14-OCH₃ . Sulfur vs. Oxygen/Nitrogen: Sulfur-containing analogs (e.g., and ) exhibit greater lipophilicity, which may improve membrane penetration but reduce solubility.

Role of Diol Groups: Diols in the target compound (positions 3 and 9) mirror functional groups in Compound B (positions 7 and 11) and ’s 3,4-diols. These motifs are critical for hydrogen bonding with GTPase active sites, as seen in Obg inhibitors like Garcinol .

Tricyclic vs.

Synthetic Feasibility :

  • highlights synthetic routes for tetracyclic analogs with aryl substitutions, suggesting the target compound could be synthesized via similar methods (e.g., cycloaddition or ring-closing metathesis) .

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